molecular formula C12H17BBrNO2 B14075430 (2-Bromo-4-(2-methylpiperidin-1-yl)phenyl)boronic acid

(2-Bromo-4-(2-methylpiperidin-1-yl)phenyl)boronic acid

Cat. No.: B14075430
M. Wt: 297.99 g/mol
InChI Key: PABAMGUGUYOTOD-UHFFFAOYSA-N
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Description

(2-Bromo-4-(2-methylpiperidin-1-yl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group, a bromine atom, and a 2-methylpiperidin-1-yl substituent on a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-(2-methylpiperidin-1-yl)phenyl)boronic acid typically involves the borylation of an aryl halide. One common method is the Miyaura borylation reaction, where an aryl bromide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle the reagents and catalysts efficiently. This method ensures high yields and purity of the final product while minimizing waste and reaction time .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-(2-methylpiperidin-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenol Derivatives: Formed from oxidation reactions.

    Substituted Phenyl Derivatives: Formed from substitution reactions.

Mechanism of Action

The mechanism of action of (2-Bromo-4-(2-methylpiperidin-1-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several steps:

Properties

Molecular Formula

C12H17BBrNO2

Molecular Weight

297.99 g/mol

IUPAC Name

[2-bromo-4-(2-methylpiperidin-1-yl)phenyl]boronic acid

InChI

InChI=1S/C12H17BBrNO2/c1-9-4-2-3-7-15(9)10-5-6-11(13(16)17)12(14)8-10/h5-6,8-9,16-17H,2-4,7H2,1H3

InChI Key

PABAMGUGUYOTOD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCCCC2C)Br)(O)O

Origin of Product

United States

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